molecular formula C19H13F B13420683 Benz(a)anthracene, 4-fluoro-10-methyl- CAS No. 2990-70-7

Benz(a)anthracene, 4-fluoro-10-methyl-

Katalognummer: B13420683
CAS-Nummer: 2990-70-7
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: CDINAQYMBJWKKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benz(a)anthracene, 4-fluoro-10-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 10th position on the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Wissenschaftliche Forschungsanwendungen

Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.

    Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other organic materials

Wirkmechanismus

The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benz(a)anthracene, 4-fluoro-10-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence its reactivity and interaction with biological targets .

Eigenschaften

CAS-Nummer

2990-70-7

Molekularformel

C19H13F

Molekulargewicht

260.3 g/mol

IUPAC-Name

4-fluoro-10-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3

InChI-Schlüssel

CDINAQYMBJWKKQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.